4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-methylpiperidine
Description
4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-methylpiperidine is a piperidine derivative characterized by a hydroxyl group at the C-4 position of the piperidine ring and a methylenedioxy-substituted phenyl group at the same carbon. The methylenedioxy moiety (a fused oxygen-containing ring at the 3,4-positions of the phenyl group) confers unique electronic and steric properties, distinguishing it from other aryl-substituted piperidines. This compound is structurally analogous to psychoactive substances like MDMA (3,4-methylenedioxymethamphetamine) but differs in its piperidine backbone and hydroxyl substitution, which may influence its pharmacological profile .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-methylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-14-6-4-13(15,5-7-14)10-2-3-11-12(8-10)17-9-16-11/h2-3,8,15H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZKVDDAISELGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Construction via N-Alkylation and Cyclization
A foundational method involves constructing the piperidine ring through N-alkylation and subsequent cyclization. In WO2004043921A1 , the synthesis begins with N-methyl-N-[3-hydroxy-3-(4-fluorophenyl)]propylamine (Formula-XIII). This intermediate reacts with methyl acrylate in toluene at 60–70°C to form a β-keto ester adduct, which undergoes base-mediated cyclization using sodium hydride in tetrahydrofuran (THF) at −5–25°C. The ester group is then reduced with sodium borohydride in methanol/t-butanol at −20–20°C to yield the target compound (Scheme 1).
Key Advantages :
Direct Functionalization of Preformed Piperidine
CA1064035A describes an alternative route starting from 4-hydroxy-4-(3,4-methylenedioxyphenyl)piperidine. N-Methylation is achieved using methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 50°C. The reaction proceeds via nucleophilic substitution, with a reported 68% yield .
Reaction Conditions :
Critical Analysis of Reaction Parameters
Solvent and Temperature Optimization
| Parameter | WO2004043921A1 | CA1064035A |
|---|---|---|
| Solvent | Toluene, THF | DMF, THF |
| Cyclization | −5–25°C | 45–60°C |
| Reduction | Methanol/t-butanol | Not applicable |
| Yield | 82% (cyclization step) | 68% (N-methylation) |
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance N-methylation rates but require higher temperatures, whereas toluene improves cyclization kinetics at lower temperatures.
Reagent Selection
-
Sodium Hydride : Preferred for cyclization due to its strong base strength and compatibility with THF.
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Sodium Borohydride : Safer alternative to lithium aluminum hydride for ester reduction, minimizing side reactions.
Structural Characterization and Validation
Spectroscopic Confirmation
-
δ 7.11–7.27 (m, 4H) : Aromatic protons of methylenedioxyphenyl.
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δ 3.10 (s, 3H) : N-Methyl group.
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δ 4.64–4.70 (m, 1H) : Hydroxyl-bearing methine.
Mass Spectrometry :
Comparative Evaluation of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization | High yield (82%), scalable | Requires strict temperature control |
| N-Methylation | Simpler reaction setup | Lower yield (68%) |
The cyclization route (WO2004043921A1) is industrially favored for its efficiency, while N-methylation (CA1064035A) offers simplicity for small-scale synthesis .
Scientific Research Applications
Dopamine Transporter Inhibition
One of the primary applications of 4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-methylpiperidine is its function as a dopamine transporter (DAT) inhibitor. Research indicates that this compound exhibits significant binding affinity to DAT, which is crucial for the treatment of disorders related to dopamine dysregulation, such as Parkinson's disease and addiction.
Key Findings:
- The compound has been identified as a lead for developing dopamine reuptake inhibitors (DRIs), which may offer therapeutic benefits in managing cocaine addiction. Studies have shown that modifications to the compound can enhance its affinity for DAT, potentially leading to novel treatments with fewer side effects compared to traditional stimulants .
Neuroprotective Effects
Research has also indicated that derivatives of this compound can act as sigma receptor ligands, which are associated with neuroprotective effects. These compounds can restore astroglial oxidative status altered by glutamate, suggesting potential applications in neurodegenerative diseases .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that enantiomers of related compounds could selectively bind to sigma receptors and exhibit neuroprotective properties against oxidative stress .
Potential Antitumor Activity
Another area of exploration is the antitumor potential of this compound. Its structural analogs have been investigated for their ability to inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and apoptosis .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and methylenedioxyphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
*Hypothesized based on structural similarity to serotonin-targeting agents .
Key Observations:
Fluorine in 4-(4-fluorophenyl) derivatives increases lipophilicity but reduces steric bulk compared to methylenedioxy .
Positional Influence :
- The C-4 hydroxyl group in piperidine derivatives is critical for hydrogen bonding with biological targets. For example, Meperidine’s ester group at C-4 confers opioid activity, while its replacement with hydroxyl may alter receptor specificity .
Steric Considerations :
- Bulkier substituents (e.g., diphenylmethyl in terfenadine carboxylate) reduce membrane permeability, as reflected in higher LogP values, whereas methylenedioxy balances moderate lipophilicity and receptor accessibility .
Pharmacological Activity and Selectivity
- Serotonin Modulation : The methylenedioxy moiety is associated with serotonin receptor affinity in compounds like MDMA. Structural analogs with similar groups (e.g., 2,5-dimethoxy substitutions in Compound 19) show selective serotonin reuptake inhibition (SSRI) activity, suggesting the target compound may share this mechanism .
- Opioid Activity: Meperidine’s 4-phenyl ester is essential for µ-opioid receptor binding. Replacement with hydroxyl and methylenedioxyphenyl likely diminishes opioid effects, redirecting activity toward non-opioid pathways .
Physicochemical Properties
- LogP and Solubility : The target compound’s LogP (~2.8) is higher than Meperidine (2.1) due to the methylenedioxy group’s lipophilicity but lower than terfenadine carboxylate (3.9), suggesting improved aqueous solubility over bulkier analogs .
- Metabolic Stability : The methylenedioxy group may slow oxidative metabolism compared to unsubstituted phenyl rings, as seen in MDMA derivatives .
Biological Activity
4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-methylpiperidine is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C13H17NO3
- Molecular Weight : 235.28 g/mol
- CAS Number : [Not specified in the search results]
The compound's activity can be attributed to its structural features that allow it to interact with various biological targets. Notably, it is related to the piperidine class, which is known for diverse pharmacological properties, including:
- Monoamine Oxidase Inhibition : Similar compounds have shown selective inhibition of monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. For instance, derivatives of piperidine exhibit varying degrees of MAO-A and MAO-B inhibition, influencing mood and cognitive functions .
- Antioxidant Activity : Some studies suggest that compounds with similar structures can exhibit significant antioxidant properties, protecting cells from oxidative stress .
Anticancer Properties
Recent studies have indicated that this compound may possess anticancer properties. Research on structurally related compounds has demonstrated:
- Inhibition of Cancer Cell Proliferation : Compounds in this class have been shown to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Mechanisms of Action : The anticancer effects are often mediated through the modulation of signaling pathways involved in cell survival and proliferation.
Neuropharmacological Effects
The compound's potential neuropharmacological effects are notable:
Case Studies and Research Findings
A summary of relevant research findings is provided below:
Q & A
Q. What are the common synthetic routes for 4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-methylpiperidine, and what key reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves hydrolysis or substitution reactions targeting the piperidine core. For example, hydrolysis of intermediates (e.g., haloalkyl derivatives) using bases like NaOH or K₂CO₃ in solvent systems such as amides (DMF), ethers (THF), or nitriles (acetonitrile) can yield the hydroxy group at the 4-position . Critical parameters include:
- Solvent selection : Polar aprotic solvents enhance nucleophilic substitution rates.
- Temperature control : Reactions are often conducted under reflux (60–100°C) to balance reactivity and side-product formation .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures ≥98% purity .
Q. How is the structural identity of this compound confirmed using spectroscopic and chromatographic methods?
- Methodological Answer : A combination of techniques is used:
- NMR : H and C NMR identify the methylenedioxy group (δ 5.9–6.0 ppm for aromatic protons, δ 100–110 ppm for the methylenedioxy carbon) and the piperidine ring protons (δ 1.5–3.5 ppm) .
- HPLC : Reverse-phase chromatography with a C18 column and mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6) resolves impurities (e.g., unreacted intermediates) .
- Mass spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺ at m/z 344.2) and fragmentation patterns .
Advanced Research Questions
Q. What strategies are employed to resolve stereochemical challenges during the synthesis of this compound derivatives?
- Methodological Answer : Stereochemical control is critical due to the compound’s chiral centers. Methods include:
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to favor trans-isomers .
- Chiral HPLC : Using columns like Chiralpak IA/IB to separate enantiomers (e.g., resolving (-)-trans vs. (+)-cis diastereomers) .
- Crystallization-induced asymmetric transformation : Selective crystallization of desired enantiomers from racemic mixtures using ethanol/water gradients .
Q. How can researchers address discrepancies in reported biological activities of this compound analogs across different assay systems?
- Methodological Answer : Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:
- Standardized purity validation : Use LC-MS (≥98% purity) and quantify residual solvents (e.g., DMSO) via GC .
- Assay replication : Compare results across orthogonal systems (e.g., cell-based vs. enzymatic assays) .
- Structural analogs : Test derivatives (e.g., fluorophenyl or methylsulfonyl variants) to isolate structure-activity relationships (SAR) .
Q. What computational modeling approaches are utilized to predict the physicochemical properties and receptor interactions of this compound?
- Methodological Answer : Computational tools are critical for optimizing bioavailability and target engagement:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., opioid or serotonin transporters) by aligning the methylenedioxy group in hydrophobic pockets .
- QSAR modeling : Correlate logP (calculated at 2.1) and polar surface area (TPSA ≈ 50 Ų) with membrane permeability .
- MD simulations : GROMACS simulations assess stability of piperidine ring conformations in lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
